molecular formula C8H5N3 B1339843 4-Cyano-7-azaindole CAS No. 344327-11-3

4-Cyano-7-azaindole

Cat. No. B1339843
M. Wt: 143.15 g/mol
InChI Key: HAROKQXDLYCEQV-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

4-Chloro-1H-pyrrolo[2,3-b]pyridine (10.13 g, 66.4 mmol) was dissolved into DMAC (100 mL). This solution was filtered to remove insoluble particles. N2 was purged into the solution while adding the following reagents: 4.68 g Zn(CN)2, 1.476 g dppf, 0.519 g Zn, and 1.227 g Pd2(dba)3. The greenish brown mixture was heated to 150° C. for 4 h. After cooled to RT, the mixture was filtered through a pad of Celite® and silica to remove Zn and Pd. The pad was washed with EtOAc and CH2Cl2. The filtrate was concentrated and the residue was taken into 500 mL EtOAc. This organic solution was washed with 10% NH4OH (500 mL) and sat'd NaCl (500 mL), dried over Na2SO4, filtered and concentrated to afford a dark residue, which was taken into 100-200 mL of EtOAc and resulting precipitate of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile was collected.
Quantity
10.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 (± 50) mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.C[C:12]([N:14](C)C)=O>CCOC(C)=O>[NH:8]1[C:4]2[N:5]=[CH:6][CH:7]=[C:2]([C:12]#[N:14])[C:3]=2[CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
10.13 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
150 (± 50) mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble particles
CUSTOM
Type
CUSTOM
Details
N2 was purged into the solution
ADDITION
Type
ADDITION
Details
while adding the following reagents
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite® and silica
CUSTOM
Type
CUSTOM
Details
to remove Zn and Pd
WASH
Type
WASH
Details
The pad was washed with EtOAc and CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
This organic solution was washed with 10% NH4OH (500 mL) and sat'd NaCl (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a dark residue, which

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=C1N=CC=C2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.